4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
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Overview
Description
4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine can be achieved through various synthetic routes. One common method involves the use of aza-reactions, such as the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method is the palladium-catalyzed three-component synthesis, which involves the use of amine, isocyanide, and carbodiimide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and metal-mediated reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding quinazoline oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as quinazoline amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include quinazoline oxides, quinazoline amines, and various substituted quinazoline derivatives. These products can have different biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of other complex organic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno(2,3-b)pyridine-2-carboxamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H24N6 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C21H24N6/c1-15-8-9-19-18(12-15)16(2)24-21(25-19)26-20-22-13-27(14-23-20)11-10-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
LCYIPMOBOXMHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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